6-amino-7-hidroxi-4-metil-2H-croman-2-ona

Descripción general

Descripción

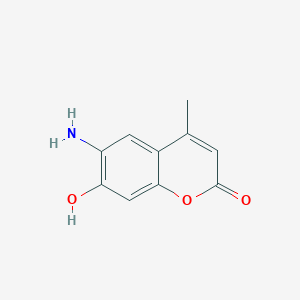

6-amino-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an amino group at the 6th position, a hydroxyl group at the 7th position, and a methyl group at the 4th position on the chromen-2-one core structure.

Aplicaciones Científicas De Investigación

Chemistry

6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one serves as a building block for synthesizing more complex molecules. It is also utilized as a fluorescent probe in analytical chemistry, particularly for studying enzyme kinetics and interactions.

Biology

The compound is employed in various biological assays due to its fluorescent properties. It has been studied for its interactions with serine proteases, which are crucial in many biological processes. Its potential as a marker in biochemical assays makes it valuable for research in enzymology.

Anticancer Activity

Research indicates that 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one exhibits significant anticancer properties. Studies have shown that modifications to its structure can enhance its effectiveness against cancer cell lines. For instance, derivatives with specific substitutions have demonstrated improved potency against various cancer types .

Anti-inflammatory Properties

The compound has been extensively studied for its anti-inflammatory effects. A series of related compounds were synthesized and tested for their ability to reduce inflammation in animal models. Notably, some derivatives showed superior activity compared to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents .

Industrial Applications

In addition to its biological applications, this compound is used in various industrial processes:

- Dyes and Optical Brighteners : Its fluorescent properties make it suitable for use in dyes and optical materials.

- Pharmaceutical Precursor : It serves as a precursor for synthesizing other pharmaceutical compounds due to its versatile reactivity .

Case Studies

- Anti-inflammatory Screening : A study synthesized several derivatives of 6-amino-7-hydroxy-4-methylcoumarin and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model. Compounds demonstrated significant reduction in edema volume compared to controls .

- Molecular Docking Studies : Research involving molecular docking against COX enzymes indicated that specific structural modifications could enhance the anti-inflammatory activity of coumarin derivatives, suggesting avenues for drug development .

Mecanismo De Acción

Target of Action

Coumarin derivatives have been intensively screened for different biological properties and have been tested for anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Mode of Action

For instance, some coumarin derivatives inhibit DNA gyrase, an enzyme involved in DNA replication, transcription, and repair .

Biochemical Pathways

For instance, some coumarin derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, thereby affecting the synthesis of prostaglandins and other mediators of inflammation .

Pharmacokinetics

The solubility of the compound in acetone, dimethyl sulfoxide, and dimethylformamide suggests that it may have good bioavailability.

Result of Action

Coumarin derivatives are known to have various effects at the molecular and cellular level, such as inhibiting the activity of enzymes, interacting with dna, and affecting cell signaling pathways .

Action Environment

The stability of the compound under various conditions, such as light sensitivity , suggests that environmental factors may play a role in its action and efficacy.

Análisis Bioquímico

Biochemical Properties

6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one has been used as a fluorescent probe for many serine proteases . It interacts with these enzymes, allowing for the detection and measurement of their activity . The nature of these interactions is typically enzymatic, with the compound serving as a substrate for the protease .

Cellular Effects

Many coumarin derivatives have been tested for various biological properties, including anti-HIV, anticancer, antimicrobial, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . It is possible that 6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one may have similar effects on cells and cellular processes.

Molecular Mechanism

As a fluorescent probe for serine proteases, it likely exerts its effects at the molecular level through binding interactions with these enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is soluble in acetone, dimethyl sulfoxide, and dimethylformamide, which suggests it could be stable in these solvents for experimental use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for the preparation of coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this specific compound, the starting materials are 4-methylresorcinol and ethyl acetoacetate, which undergo condensation in the presence of a strong acid like sulfuric acid or trifluoroacetic acid .

Industrial Production Methods

In industrial settings, the synthesis of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one can be optimized using green chemistry principles. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. Mechanochemical methods, such as high-speed ball milling, have been employed to achieve efficient synthesis under solvent-free conditions .

Análisis De Reacciones Químicas

Types of Reactions

6-amino-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties .

Comparación Con Compuestos Similares

Similar Compounds

7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the amino group at the 6th position.

6,7-dihydroxy-4-methyl-2H-chromen-2-one: Contains an additional hydroxyl group at the 6th position.

6-amino-4-methyl-2H-chromen-2-one: Lacks the hydroxyl group at the 7th position.

Uniqueness

6-amino-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields .

Actividad Biológica

6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed exploration of its biological activities, mechanisms of action, and relevant research findings.

6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one is characterized by its coumarin structure, which is known for its fluorescent properties. This compound is soluble in organic solvents such as acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), making it suitable for various biochemical applications.

1. Anticancer Activity

Research has indicated that coumarin derivatives, including 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, exhibit cytotoxic effects against various cancer cell lines. A study synthesized several derivatives and evaluated their cytotoxicity against human colon cancer (HCT-116), cervix cancer (HeLa), and breast cancer (MDA-MB-231) cell lines. Compounds derived from this parent structure displayed significant cytotoxic activity, with some derivatives showing higher potency than established chemotherapeutics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one has been investigated through its interaction with cyclooxygenase (COX) enzymes. Molecular docking studies suggest that this compound can inhibit COX activity, leading to reduced production of pro-inflammatory prostaglandins. In vivo studies demonstrated that specific derivatives significantly reduced paw edema in carrageenan-induced rat models, indicating their effectiveness in alleviating inflammation .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. A series of coumarin derivatives were synthesized and screened for antibacterial activity, revealing that certain modifications enhanced their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the microdilution method, with some compounds exhibiting potent bactericidal effects .

The biological activities of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one are largely attributed to its ability to interact with specific enzymes and receptors:

- Fluorescent Probe for Serine Proteases : This compound serves as a fluorescent probe for serine proteases, allowing researchers to study enzyme kinetics and interactions in biological assays.

- Inhibition of COX Enzymes : The inhibition of COX enzymes is crucial for its anti-inflammatory effects. By blocking these enzymes, the compound reduces inflammation at the molecular level .

Research Findings and Case Studies

Propiedades

IUPAC Name |

6-amino-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLJTLKIEHIDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524414 | |

| Record name | 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68047-36-9 | |

| Record name | 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for the observed anti-inflammatory activity of 6-amino-7-hydroxy-4-methylcoumarin derivatives?

A1: While the exact mechanism is not fully elucidated in the provided research [], the study suggests that these derivatives likely exert their anti-inflammatory effects by interacting with the cyclooxygenase (COX) enzyme. Molecular docking studies were conducted using MOE software to investigate this interaction []. COX enzymes are involved in the production of prostaglandins, which are key mediators of inflammation. Inhibiting COX can therefore lead to a reduction in inflammation. Further research is needed to confirm the specific interactions with COX isoforms (COX-1 and COX-2) and explore other potential anti-inflammatory mechanisms.

Q2: How does modifying the structure of 6-amino-7-hydroxy-4-methylcoumarin affect its anti-inflammatory activity?

A2: The research highlights the structure-activity relationship (SAR) by synthesizing and evaluating a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones []. The study demonstrated that substitutions on the benzylamino group at the 6th position significantly influenced the anti-inflammatory activity. Specifically, compounds 2, 3, 4, and 9 exhibited significant reduction in paw edema in the carrageenan-induced rat model, indicating potent anti-inflammatory effects []. Notably, compounds 4 and 8 displayed superior activity compared to the reference drug indomethacin after 3 hours []. These findings underscore the importance of specific structural modifications in optimizing the anti-inflammatory properties of this coumarin derivative.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.